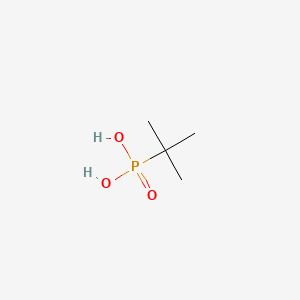
3-Chloropyrazine 1-oxide
概要
説明
3-Chloropyrazine 1-oxide is a heterocyclic organic compound with the molecular formula C4H3ClN2O It is characterized by the presence of a chlorine atom at the third position of the pyrazine ring and an oxygen atom bonded to the nitrogen at the first position, forming an N-oxide
準備方法
Synthetic Routes and Reaction Conditions: 3-Chloropyrazine 1-oxide can be synthesized through several methods. One common approach involves the reaction of pyrazine N-oxide with a chlorinating agent such as phosphorus oxychloride. The reaction typically occurs under reflux conditions at elevated temperatures (60-70°C) to ensure complete chlorination .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process to enhance efficiency and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring the consistent production of high-purity this compound.
化学反応の分析
Types of Reactions: 3-Chloropyrazine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyrazine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed:
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Conversion to pyrazine derivatives.
Substitution: Formation of substituted pyrazine N-oxides with various functional groups.
科学的研究の応用
3-Chloropyrazine 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism by which 3-Chloropyrazine 1-oxide exerts its effects involves interactions with various molecular targets. The N-oxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the chlorine atom can engage in halogen bonding, affecting the compound’s binding affinity to biological targets.
類似化合物との比較
3-Chloropyridine N-oxide: Similar structure but with a pyridine ring instead of pyrazine.
3-Chloroquinoxaline N-oxide: Contains a fused benzene ring, offering different chemical properties.
3-Chloropyrimidine N-oxide: Features a pyrimidine ring, leading to distinct reactivity.
Uniqueness: 3-Chloropyrazine 1-oxide is unique due to its specific arrangement of the chlorine and N-oxide groups on the pyrazine ring. This configuration imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
特性
IUPAC Name |
3-chloro-1-oxidopyrazin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-4-3-7(8)2-1-6-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTJTHXSPXEBFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=N1)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20321769 | |
| Record name | 3-Chloropyrazine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20321769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6863-76-9 | |
| Record name | Pyrazine, 2-chloro-, 4-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6863-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6863-76-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloropyrazine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20321769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the reactivity of 3-chloropyrazine 1-oxide with alkynes in the presence of palladium catalysts?
A1: Research has shown that this compound (1) reacts with alkynes like 1-hexyne (2a) in the presence of a palladium catalyst, tetrakis(triphenylphosphine)-palladium(O), and potassium acetate in DMF. Interestingly, this reaction yields two products: the expected 3-(1-hexynyl)pyrazine 1-oxide (3a) and a novel compound, 3-(2-butyl-1-octen-3-ynyl)pyrazine 1-oxide (4a) []. The formation of 4a is attributed to the codimerization of 3a with another molecule of 1-hexyne. This finding highlights the potential of this compound to participate in complex reactions, leading to the formation of unique and potentially valuable pyrazine derivatives.
Q2: Can the regioselectivity of reactions involving this compound be controlled?
A2: Yes, studies indicate that the regioselectivity of reactions with 3-substituted pyrazine 1-oxides, including this compound, can be influenced by the choice of reagents []. When reacted with phosphoryl chloride in the presence of an amine, 3-substituted 2-chloropyrazines are primarily formed. Conversely, using chloroacetyl chloride instead of phosphoryl chloride favors the formation of 6-substituted 2-chloropyrazines. This control over regioselectivity is particularly useful in synthetic chemistry, allowing for the targeted synthesis of specific pyrazine isomers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















